Herpes simplex virus-I proteinase substrate II
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Overview
Description
Herpes simplex virus-I proteinase substrate II is associated with the Herpes simplex virus type I (HSV-1). The virus encodes a serine protease that is required for viral replication . This proteinase substrate contains the putative cleavage site essential for HSV-I proteinase maturational release .
Synthesis Analysis
The synthesis of this compound has been partially characterized using cloned enzyme and substrate genes in transient transfection assays . The proteinase gene of cytomegalovirus strain Colburn encodes a 590-amino acid protein .
Molecular Structure Analysis
The structure of the this compound is unique and does not resemble chymotrypsin or subtilisin. It shares high sequence homology with HSV-2 proteases and has almost identical three-dimensional structures . A high-resolution structure of the portal-vertex of herpes simplex virus type 1 has been solved by electron cryomicroscopy (cryoEM) and single-particle 3D reconstruction .
Chemical Reactions Analysis
The proteases encoded by herpesviruses, including HSV-1, are attractive targets for antiviral drug development due to their crucial roles in viral replication . Inhibitory activity against HSV-1 protease has been identified in several compounds, suggesting potential avenues for therapeutic intervention .
Physical And Chemical Properties Analysis
The this compound has an empirical formula of C102H152N26O29 and a molecular weight of 2206.46 . It has a peptide content of approximately 60% and is stored at a temperature of -20°C .
Mechanism of Action
HSV-1 initiates the infection process through the action of two surface proteins, pUL46 and pUL47. The molecular action of these proteins controls the expression of specifically timed viral genes needed for the infection cycle . HSV-1 infection also leads to widespread changes in alternative polyadenylation (APA) of host mRNAs .
Safety and Hazards
Direct contact with clinical material or viral isolates, inhalation of concentrated aerosolized materials, droplet exposure of mucous membranes of the eyes, nose, or mouth, ingestion, and accidental parenteral inoculation are the primary hazards associated with herpes viruses including HSV-1 and HSV-2 .
Future Directions
Future research is focused on better understanding the roles of proteins like pUL46 in the infection cycle of HSV-1 . There is also interest in the development of nonpeptidic antiherpesvirus agents . The need for new antiviral drugs to combat herpesvirus infections is critical, given the issues of drug resistance and side effects associated with current treatments .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C102H152N26O29/c1-10-12-25-66(92(146)124-75(44-61-47-108-65-26-17-16-24-64(61)65)89(143)110-49-80(134)112-56(7)87(141)121-71(102(156)157)35-38-83(138)139)116-91(145)67(27-18-20-39-103)118-96(150)73(42-59-22-14-13-15-23-59)123-93(147)68(28-19-21-40-104)117-94(148)70(34-37-82(136)137)120-99(153)77(51-129)126-88(142)57(8)113-90(144)69(33-36-78(106)132)119-95(149)72(41-53(3)4)122-97(151)74(43-60-29-31-63(131)32-30-60)125-101(155)85(58(9)130)128-98(152)76(45-62-48-107-52-111-62)115-81(135)50-109-86(140)55(6)114-100(154)84(54(5)11-2)127-79(133)46-105/h13-17,22-24,26,29-32,47-48,52-58,66-77,84-85,108,129-131H,10-12,18-21,25,27-28,33-46,49-51,103-105H2,1-9H3,(H2,106,132)(H,107,111)(H,109,140)(H,110,143)(H,112,134)(H,113,144)(H,114,154)(H,115,135)(H,116,145)(H,117,148)(H,118,150)(H,119,149)(H,120,153)(H,121,141)(H,122,151)(H,123,147)(H,124,146)(H,125,155)(H,126,142)(H,127,133)(H,128,152)(H,136,137)(H,138,139)(H,156,157)/t54-,55-,56-,57-,58+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,84-,85-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCBDLHUKITYRJ-HMVDRYGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C102H152N26O29 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745552 |
Source
|
Record name | Glycyl-L-isoleucyl-L-alanylglycyl-L-histidyl-L-threonyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-L-seryl-L-alpha-glutamyl-L-lysyl-L-phenylalanyl-L-lysyl-L-norleucyl-L-tryptophylglycyl-L-alanyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2206.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165174-61-8 |
Source
|
Record name | Glycyl-L-isoleucyl-L-alanylglycyl-L-histidyl-L-threonyl-L-tyrosyl-L-leucyl-L-glutaminyl-L-alanyl-L-seryl-L-alpha-glutamyl-L-lysyl-L-phenylalanyl-L-lysyl-L-norleucyl-L-tryptophylglycyl-L-alanyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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